molecular formula C24H28N4O4 B2391119 N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1421526-30-8

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2391119
CAS No.: 1421526-30-8
M. Wt: 436.512
InChI Key: YNCOVCGSZZBTEM-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a dimethoxybenzyl group, an ethylphenylamino group, and a pyrimidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:

  • Formation of the Pyrimidinylacetamide Core: : The pyrimidinylacetamide core can be synthesized through a condensation reaction between an appropriate amine and a pyrimidine derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

  • Introduction of the Ethylphenylamino Group: : The ethylphenylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidinylacetamide intermediate with an ethylphenylamine derivative in the presence of a base such as potassium carbonate (K2CO3).

  • Attachment of the Dimethoxybenzyl Group: : The final step involves the alkylation of the intermediate with a dimethoxybenzyl halide. This reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:

  • Medicinal Chemistry: : The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

  • Biological Studies: : It can be used as a probe to study biological pathways and interactions, helping to elucidate the mechanisms of action of various biomolecules.

  • Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

  • Industrial Applications: : It can be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxybenzyl)-2-(2-((3-methylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
  • N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-5-17-8-6-10-19(13-17)27-24-26-16(2)12-22(30)28(24)15-21(29)25-14-18-9-7-11-20(31-3)23(18)32-4/h6-13H,5,14-15H2,1-4H3,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCOVCGSZZBTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC(=CC(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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